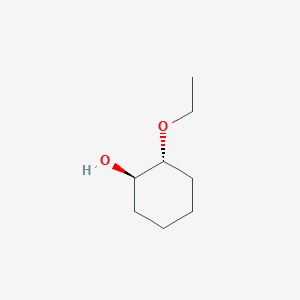

trans-2-Ethoxy-cyclohexanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-2-Ethoxycyclohexanol is a chemical compound with the molecular formula C8H16O2 . Its average mass is 144.211 Da and its monoisotopic mass is 144.115036 Da . It has two defined stereocentres .

Molecular Structure Analysis

The molecular structure of trans-2-Ethoxycyclohexanol is determined by its molecular formula, C8H16O2 . The conformational analysis of disubstituted cyclohexanes like trans-2-Ethoxycyclohexanol reveals that a conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial .Chemical Reactions Analysis

The E2 elimination reactions of certain isomeric cycloalkyl halides show unusual rates and regioselectivity which can provide important supporting evidence that anti-periplanar is the preferred orientation of reactant species in the E2 transition state . This could potentially apply to trans-2-Ethoxycyclohexanol, although specific reactions involving this compound are not detailed in the available literature.Applications De Recherche Scientifique

1. Crosslinking Kinetics in Polymer Chemistry

The study of crosslinking kinetics and reaction mechanisms of cycloaliphatic epoxides with hydroxyl and carboxyl functional groups utilizes compounds like cyclohexene oxide, methanol, and acetic acid. In this research, products like trans-2-acetoxyl cyclohexanol and trans-2-methoxyl cyclohexenol were isolated, providing insights into the stereochemistry and kinetics of such reactions. This has applications in understanding and improving polymer crosslinking processes (Wu & Soucek, 1998).

2. Synthesis of Benzopyran and Dibenzopyran Derivatives

Research into the synthesis of heterocyclic compounds involves the use of trans-2-(3-Hydroxyphenyl)cyclohexanol, which is converted into benzopyran and dibenzopyran derivatives. This type of reaction is significant in the synthesis of complex organic compounds, which have various applications in medicinal and synthetic organic chemistry (Kametani et al., 1975).

3. Enzyme Mediated Resolution of Alcohols

The resolution of racemic cis and trans isomers of certain cyclohexanols through enzymatic processes is a notable area of research. This process, which involves esterification in organic solvents, has applications in the chiral separation of compounds, which is a crucial step in the production of various pharmaceuticals and fine chemicals (Zarevúcká et al., 1994).

4. Study of Molecular Interactions in Liquid Mixtures

Research on molecular interactions in liquid mixtures, using substances like cyclohexane and 2-ethoxyethanol, provides valuable insights into the behavior of organic molecules in mixtures. Such studies are important for understanding solvent-solute interactions, which have implications in various industrial applications, including the formulation of paints, inks, and coatings (Durgabhavani et al., 2019).

Propriétés

IUPAC Name |

(1R,2R)-2-ethoxycyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-10-8-6-4-3-5-7(8)9/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOQGLKMAXRWPD-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CCCC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-heptyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2419333.png)

![5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2419334.png)

![2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2419335.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2419339.png)

![2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2419342.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2419345.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2419351.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419353.png)